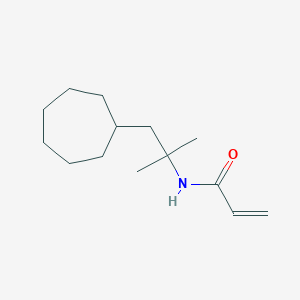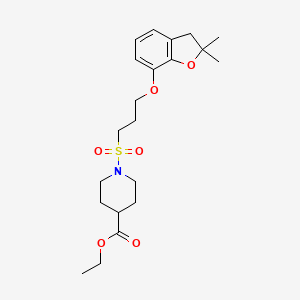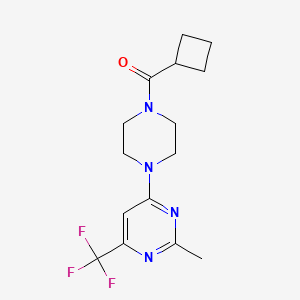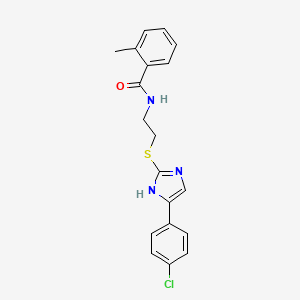
N-(1-Cycloheptyl-2-methylpropan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cycloheptyl-2-methylpropan-2-yl)prop-2-enamide, commonly known as CCPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. CCPA is a selective A1 adenosine receptor agonist, which means it can activate specific receptors in the body that are involved in various physiological processes.
Mecanismo De Acción
CCPA works by activating A1 adenosine receptors, which are found in various tissues throughout the body, including the brain, heart, and immune system. Activation of A1 adenosine receptors has been shown to have various physiological effects, including reducing inflammation, protecting against ischemic injuries, and regulating neurotransmitter release.
Biochemical and Physiological Effects
Activation of A1 adenosine receptors by CCPA has been shown to have various biochemical and physiological effects. In the brain, CCPA has been shown to increase the release of the neurotransmitter GABA, which can have anxiolytic and sedative effects. CCPA has also been shown to reduce the release of glutamate, which can have neuroprotective effects. In the heart, CCPA has been shown to reduce the severity of ischemic injuries by increasing blood flow and reducing oxidative stress. In the immune system, CCPA has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCPA has several advantages for lab experiments. It is a selective A1 adenosine receptor agonist, which means it can be used to specifically activate these receptors without affecting other receptors in the body. CCPA is also relatively stable and can be stored for long periods without degradation. However, CCPA has some limitations for lab experiments. It has relatively low solubility in water, which can make it difficult to administer in certain experiments. CCPA can also have off-target effects at high concentrations, which can complicate the interpretation of results.
Direcciones Futuras
For CCPA research could include further investigation into its neuroprotective properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CCPA could also be studied further for its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases. Additionally, the anti-cancer properties of CCPA could be further explored, particularly in the treatment of other types of cancer. Finally, the development of new analogs of CCPA with improved solubility and selectivity could lead to the discovery of even more potent therapeutic agents.
Métodos De Síntesis
CCPA is synthesized through a multistep process that involves the reaction of cycloheptanone with methylamine, followed by the reaction of the resulting compound with acetic anhydride. The final step involves the reaction of the resulting compound with propargyl bromide to form CCPA. The purity of CCPA can be increased through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
CCPA has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective effects, particularly in the treatment of ischemic injuries. CCPA has also been shown to have anti-inflammatory properties and can reduce the severity of inflammation in various animal models. Moreover, CCPA has been shown to have anti-cancer properties, particularly in the treatment of breast cancer.
Propiedades
IUPAC Name |
N-(1-cycloheptyl-2-methylpropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-4-13(16)15-14(2,3)11-12-9-7-5-6-8-10-12/h4,12H,1,5-11H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXUQWLGLBYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cycloheptyl-2-methylpropan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2870215.png)

![tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate](/img/structure/B2870217.png)

![N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2870219.png)

![6-(2-Ethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2870224.png)
![2-[6-(3-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2870226.png)
![5-chloro-3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2870228.png)

![N-[2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2870233.png)
![2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline](/img/structure/B2870234.png)
![3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid](/img/structure/B2870236.png)
![1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2870237.png)